molecular formula C16H32N2O3 B13970436 tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13970436
M. Wt: 300.44 g/mol
InChI Key: FMMHAUSMNLMLRX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H32N2O3 and a molecular weight of 300.45 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with isopropylamine and 3-chloropropanol under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound in the investigation of enzyme-substrate interactions and receptor binding studies .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the development of new drugs targeting specific diseases, including neurological disorders and cardiovascular diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-1-piperidinecarboxylate
  • tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate
  • Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

Comparison: tert-Butyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of the isopropylamino group and the tert-butyl ester moiety. These features confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C16H32N2O3

Molecular Weight

300.44 g/mol

IUPAC Name

tert-butyl 4-[3-hydroxy-1-(propan-2-ylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H32N2O3/c1-12(2)17-14(8-11-19)13-6-9-18(10-7-13)15(20)21-16(3,4)5/h12-14,17,19H,6-11H2,1-5H3

InChI Key

FMMHAUSMNLMLRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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